Aspartic acid(otbu)-allyl ester hcl
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Overview
Description
Aspartic acid(otbu)-allyl ester hcl is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis and serves as a protecting group for the amino acid’s functional groups during chemical reactions. The presence of the tert-butyl (otbu) and allyl ester groups provides stability and prevents unwanted side reactions.
Preparation Methods
The preparation of aspartic acid(otbu)-allyl ester hcl involves several steps. Initially, aspartic acid is converted into a mixture of aspartic acid-4-tert-butyl ester and aspartic acid-1-tert-butyl ester. This mixture is then reacted with a salt of a transition metal to obtain a mixture of metal-bound aspartic acid derivatives. The final step involves the selective reaction with a protection agent to yield the desired aspartic acid(otbu)-allyl ester derivative .
Industrial production methods often employ tert-butylation reactions, where free amino acids are treated with tert-butylating agents such as di-tert-butyl dicarbonate or tert-butyl acetate in the presence of catalytic amounts of bis(trifluoromethanesulfonyl)imide .
Chemical Reactions Analysis
Aspartic acid(otbu)-allyl ester hcl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Aspartic acid(otbu)-allyl ester hcl has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids, ensuring selective reactions and preventing side reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Aspartic acid derivatives are used in the production of biodegradable polymers and as additives in various industrial processes
Mechanism of Action
The mechanism of action of aspartic acid(otbu)-allyl ester hcl involves its role as a protecting group in peptide synthesis. The tert-butyl and allyl ester groups provide stability to the amino acid, preventing unwanted reactions during the synthesis process. The compound interacts with specific molecular targets, such as enzymes and proteins, through non-covalent interactions, ensuring the selective formation of peptide bonds .
Comparison with Similar Compounds
Aspartic acid(otbu)-allyl ester hcl can be compared with other similar compounds, such as:
L-Glutamic acid di-tert-butyl ester: Similar in structure, but with a different amino acid backbone.
L-Aspartic acid di-tert-butyl ester: Another derivative of aspartic acid with two tert-butyl groups instead of an allyl ester group.
The uniqueness of this compound lies in its specific protecting groups, which provide a balance of stability and reactivity, making it particularly useful in selective peptide synthesis .
Properties
IUPAC Name |
4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4;/h5,8H,1,6-7,12H2,2-4H3;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAKVZUBAZRJQ-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OCC=C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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